(R)-Licarbazepine Acetate-d3
Description
(R)-Licarbazepine Acetate-d3 is a deuterated analog of (R)-Licarbazepine Acetate, a chiral metabolite of the antiepileptic drug oxcarbazepine. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, typically at metabolically vulnerable positions, to enhance stability and alter pharmacokinetic properties. This compound is primarily utilized in research settings as a stable isotope-labeled internal standard for quantitative analysis in mass spectrometry, enabling precise measurement of licarbazepine derivatives in biological matrices . Its stereospecificity (R-configuration) and deuterium labeling distinguish it from non-deuterated forms and other stereoisomers like (S)-Licarbazepine Acetate.
Properties
Molecular Formula |
C₁₇H₁₃D₃N₂O₃ |
|---|---|
Molecular Weight |
299.34 |
Synonyms |
(10R)-10-(Acetyloxy)-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide-d3; (R)-(+)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide-d3; BIA 2-059-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
(R)-Licarbazepine Acetate vs. (R)-Licarbazepine Acetate-d3
The deuterated form exhibits enhanced metabolic stability due to the kinetic isotope effect, which slows cytochrome P450-mediated oxidation. While non-deuterated (R)-Licarbazepine Acetate is a pharmacologically active metabolite of oxcarbazepine, the deuterated variant is primarily analytical, lacking therapeutic applications .
This compound vs. (S)-Licarbazepine Acetate
The S-isomer is a minor metabolite of oxcarbazepine, with a plasma ratio of 4:1 (S:R) after oxcarbazepine administration . In contrast, this compound is synthetically engineered to isolate the R-configuration. The S-isomer is associated with lower receptor affinity and reduced antiepileptic efficacy, highlighting the importance of stereochemistry in pharmacological activity.
Comparison with Parent Drugs and Metabolites
Oxcarbazepine
Oxcarbazepine, a prodrug, is metabolized to both (R)- and (S)-licarbazepine. The R-isomer accounts for ~20% of total metabolites, while the S-isomer dominates (~80%) .
Eslicarbazepine Acetate
Eslicarbazepine acetate (a derivative of oxcarbazepine) preferentially metabolizes to the S-isomer (21:1 S:R ratio), contrasting with oxcarbazepine’s 4:1 ratio . This underscores the metabolic divergence between deuterated R-isomers and therapeutic S-isomer-focused drugs.
Deuterated vs. Non-Deuterated Standards
Deuterated internal standards like this compound are critical in mass spectrometry for minimizing matrix effects and improving quantification accuracy. For example, ethyl acetate-d3 and 2-phenylethyl acetate-d3 are similarly used in volatile compound analysis .
Key Data Tables
Table 1: Metabolic Ratios of Licarbazepine Isomers
| Compound | S:R Metabolite Ratio | Primary Use | Source |
|---|---|---|---|
| Oxcarbazepine | 4:1 | Antiepileptic therapy | |
| Eslicarbazepine Acetate | 21:1 | Antiepileptic therapy | |
| This compound | N/A | Analytical internal standard |
Table 2: Pharmacokinetic and Commercial Comparison
Research and Industrial Relevance
This compound’s role in analytical chemistry is well-established, particularly in quantifying licarbazepine isomers in pharmacokinetic studies. Its discontinued commercial status in certain sizes (e.g., 1–25 mg) suggests niche applications, though deuterated analogs remain vital for precision in drug development. In contrast, non-deuterated derivatives like oxcarbazepine and eslicarbazepine dominate clinical use due to their therapeutic efficacy.
Q & A
Q. What analytical methods are recommended for validating the purity and isotopic integrity of (R)-Licarbazepine Acetate-d3?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm chemical purity (>95% as per HPLC standards) and isotopic enrichment. For deuterium verification, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) is critical to distinguish isotopic positions .
- Include validation parameters such as linearity, precision, and limit of detection (LOD) per ICH guidelines. Cross-reference with literature on structurally similar deuterated compounds to optimize column selection and mobile phases .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability testing at temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 6–12 months. Monitor degradation products via LC-MS and compare with non-deuterated analogs to assess isotopic effects on stability .
- Document batch-specific storage recommendations (e.g., lyophilized vs. solution forms) and validate container compatibility (e.g., glass vs. polymer) to prevent leaching .
Q. What are the key considerations for synthesizing this compound with high enantiomeric excess?
Methodological Answer:
- Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) or enzymatic resolution to ensure stereochemical fidelity. Use chiral stationary phase HPLC to quantify enantiomeric excess (>98%) and confirm absence of racemization during deuterium incorporation steps .
- Compare synthetic yields and enantioselectivity with non-deuterated analogs to evaluate isotopic effects on reaction kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?
Methodological Answer:
- Conduct interspecies comparisons (e.g., human vs. rodent hepatocytes) to identify species-specific metabolic pathways. Use deuterium isotope effects (DIE) analysis to assess whether deuteration alters CYP450-mediated oxidation rates .
- Reconcile discrepancies by validating in vitro-in vivo extrapolation (IVIVE) models with pharmacokinetic (PK) data, focusing on AUC and clearance parameters .
Q. What experimental strategies are effective for elucidating the impact of deuteration on (R)-Licarbazepine Acetate’s pharmacodynamic (PD) profile?
Methodological Answer:
- Design head-to-head studies comparing deuterated and non-deuterated forms in target engagement assays (e.g., sodium channel binding assays). Quantify differences in IC values and residence times using radioligand displacement techniques .
- Integrate molecular dynamics simulations to predict deuterium-induced conformational changes in drug-target interactions .
Q. How should researchers address limitations in detecting low-abundance metabolites of this compound in complex biological matrices?
Methodological Answer:
- Apply high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify minor metabolites. Use stable isotope labeling (SIL) internal standards to correct for matrix effects and ionization efficiency .
- Validate findings against synthetic metabolite standards and cross-check fragmentation patterns with literature on analogous deuterated drugs .
Q. What methodologies are recommended for assessing the long-term neurotoxicological effects of this compound in preclinical models?
Methodological Answer:
- Implement longitudinal behavioral assays (e.g., Morris water maze for cognitive function) combined with histopathological analysis of brain tissues. Use deuterium-specific imaging techniques (e.g., MALDI-TOF) to track compound distribution and metabolite accumulation .
- Compare results with non-deuterated controls to isolate isotopic contributions to toxicity .
Data Management & Interpretation
Q. How can researchers ensure reproducibility when analyzing contradictory PK/PD data across studies?
Methodological Answer:
- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Publish raw datasets (e.g., mass spectra, chromatograms) in repositories like Zenodo or Figshare to enable independent validation .
- Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal strain differences) and apply mixed-effects models to account for inter-study variability .
Q. What statistical approaches are optimal for handling small-sample-size studies involving this compound?
Methodological Answer:
- Use Bayesian statistics to incorporate prior knowledge (e.g., pharmacokinetic parameters from non-deuterated analogs) and mitigate low statistical power. Apply bootstrapping to estimate confidence intervals for AUC and C .
- Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values to avoid Type II errors .
Ethical & Reporting Standards
Q. How should researchers address ethical considerations in open-data sharing for this compound studies?
Methodological Answer:
- Anonymize patient-derived data (e.g., genomic or clinical trial data) using tiered access controls. Adhere to GDPR and HIPAA guidelines when publishing datasets containing identifiable information .
- Include metadata detailing deuterium labeling protocols and analytical validation steps to ensure replicability without compromising proprietary synthesis methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
